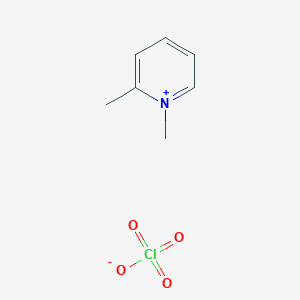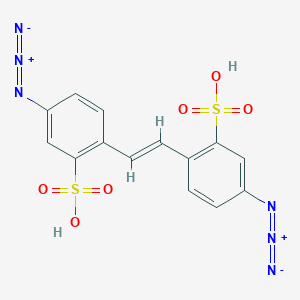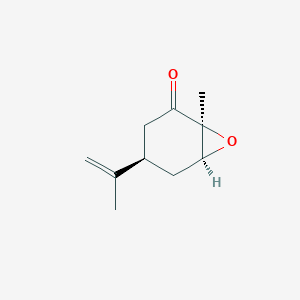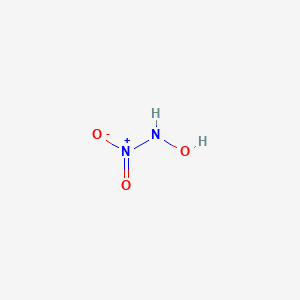
Stibophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenylstibonic acid and has been shown to have a variety of biochemical and physiological effects. Stibophen has been used in a variety of scientific studies, including those related to cancer research, immunology, and microbiology.
Mecanismo De Acción
The mechanism of action of stibophen is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Stibophen has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Stibophen has a variety of biochemical and physiological effects. In cancer cells, stibophen has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In immune cells, stibophen has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and clearance of pathogens. Stibophen has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stibophen has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have activity against a variety of cancer cell lines and pathogens, making it a useful tool in cancer and microbiology research. However, stibophen also has limitations. It has been shown to have cytotoxic effects in normal cells, limiting its potential use as a therapeutic agent. In addition, the mechanism of action of stibophen is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for stibophen research. One direction is to further elucidate the mechanism of action of stibophen, which could lead to the development of more targeted therapies. Another direction is to explore the potential use of stibophen in combination with other drugs, which could enhance its activity and reduce its cytotoxic effects. Finally, future research could focus on developing more stable and less toxic derivatives of stibophen, which could have greater potential as therapeutic agents.
Conclusion
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, immunomodulatory effects, and activity against various pathogens. Stibophen has several advantages for lab experiments, including its stability and activity against a variety of cell lines and pathogens. However, it also has limitations, including its cytotoxic effects in normal cells and the lack of understanding of its mechanism of action. Future research could focus on further elucidating the mechanism of action of stibophen and developing more targeted and less toxic derivatives.
Métodos De Síntesis
Stibophen is synthesized by reacting phenylstibonic acid with phenol in the presence of sulfuric acid. The reaction produces stibophen as a yellow solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Stibophen has been used in a variety of scientific research studies due to its unique properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Stibophen has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, stibophen has been used in microbiology studies, showing activity against various bacterial and fungal pathogens.
Propiedades
Número CAS |
15489-16-4 |
|---|---|
Fórmula molecular |
C12H4O16S4Sb.5Na |
Peso molecular |
895.2 g/mol |
Nombre IUPAC |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
Clave InChI |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
15489-16-4 |
Sinónimos |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)






![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)